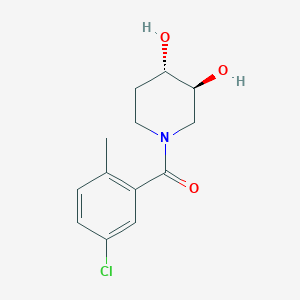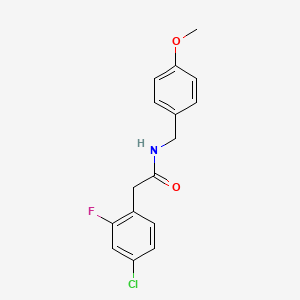![molecular formula C21H30N2O3 B5370903 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide](/img/structure/B5370903.png)
2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds that have been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.5]undec-9-ylcarbonyl)benzyl]propanamide.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound may also act by inducing apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting certain enzymes that are involved in cell growth and survival. Additionally, this compound has been found to exhibit antiviral and antibacterial properties, which may be useful for the treatment of viral and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties, which may be useful for the development of new drugs and therapies. Additionally, the synthesis method for this compound is relatively simple and produces high yields of the compound.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound. Additionally, the potential side effects of this compound are not known, and further research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research and development of 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to determine the safety profile of this compound and its potential side effects. Another direction is to explore the use of this compound in combination with other drugs or therapies for the treatment of various diseases, including cancer and viral infections. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide can be achieved through a multi-step process. The first step involves the reaction of 3-oxa-9-azaspiro[5.5]undecane with benzyl isocyanate to form 4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl isocyanate. The second step involves the reaction of 4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl isocyanate with 2-methylpropanoic acid to form this compound. This synthesis method has been reported in various scientific research studies and has been found to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, and anticancer properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, this compound has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(3-oxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-16(2)19(24)22-15-17-3-5-18(6-4-17)20(25)23-11-7-21(8-12-23)9-13-26-14-10-21/h3-6,16H,7-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBZBYIBDHCWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)

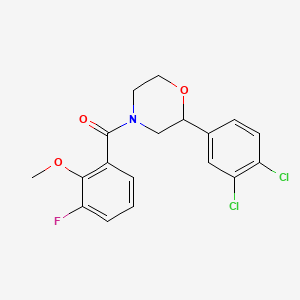
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)
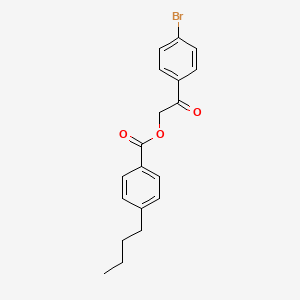
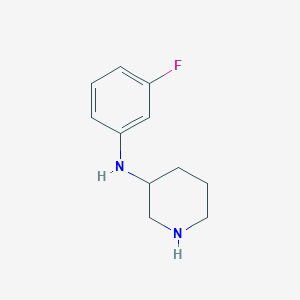
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)
